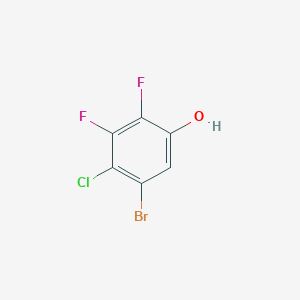
N-Me-Orn-OH
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Methyl-L-ornithine (N-Me-Orn-OH) is a derivative of the amino acid ornithine, where a methyl group is attached to the nitrogen atom of the amino group This modification can significantly alter the compound’s chemical properties and biological activity
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Methyl-L-ornithine typically involves the methylation of L-ornithine. One common method is the reductive methylation of the amino group using formaldehyde and a reducing agent such as sodium cyanoborohydride. The reaction is usually carried out in an aqueous solution at a controlled pH to ensure selective methylation.
- Reductive Methylation:
Reagents: L-ornithine, formaldehyde, sodium cyanoborohydride
Conditions: Aqueous solution, pH 7-8, room temperature
:Reaction: L-ornithine+formaldehyde+sodium cyanoborohydride→N-Methyl-L-ornithine
Industrial Production Methods
In an industrial setting, the production of N-Methyl-L-ornithine may involve more scalable processes, such as continuous flow synthesis, which allows for better control over reaction conditions and yields. The use of biocatalysts to achieve selective methylation is also explored to enhance efficiency and reduce environmental impact.
Chemical Reactions Analysis
Types of Reactions
N-Methyl-L-ornithine can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding oximes or nitriles.
Reduction: The carboxyl group can be reduced to form alcohols.
Substitution: The methylated amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Alkyl halides, acyl chlorides
Major Products
Oxidation: Oximes, nitriles
Reduction: Alcohols
Substitution: N-alkylated or N-acylated derivatives
Scientific Research Applications
N-Methyl-L-ornithine has several applications in scientific research:
Biochemistry: Used as a tool to study enzyme mechanisms, particularly those involving amino acid metabolism.
Pharmacology: Investigated for its potential as an inhibitor of nitric oxide synthase, which has implications in treating inflammatory diseases.
Medicine: Explored for its role in modulating immune responses and as a potential therapeutic agent.
Industry: Utilized in the synthesis of specialized polymers and as a precursor for other chemical compounds.
Mechanism of Action
The biological activity of N-Methyl-L-ornithine is primarily due to its ability to inhibit nitric oxide synthase. This enzyme catalyzes the production of nitric oxide, a signaling molecule involved in various physiological processes. By inhibiting this enzyme, N-Methyl-L-ornithine can modulate immune responses and reduce inflammation.
Comparison with Similar Compounds
N-Methyl-L-ornithine can be compared with other methylated amino acids, such as N-Methyl-L-arginine and N-Methyl-L-lysine. These compounds share similar structural features but differ in their biological activities and applications.
N-Methyl-L-arginine: Primarily studied as a nitric oxide synthase inhibitor with potential cardiovascular applications.
N-Methyl-L-lysine: Investigated for its role in epigenetic regulation and protein modification.
Conclusion
N-Methyl-L-ornithine is a versatile compound with significant potential in various scientific and industrial fields. Its unique chemical properties and biological activities make it a valuable tool for research and development. Further studies are needed to fully explore its applications and optimize its production methods.
Properties
Molecular Formula |
C6H14N2O2 |
|---|---|
Molecular Weight |
146.19 g/mol |
IUPAC Name |
5-amino-2-(methylamino)pentanoic acid |
InChI |
InChI=1S/C6H14N2O2/c1-8-5(6(9)10)3-2-4-7/h5,8H,2-4,7H2,1H3,(H,9,10) |
InChI Key |
OZRWQPFBXDVLAH-UHFFFAOYSA-N |
Canonical SMILES |
CNC(CCCN)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![3',4,5',6-Tetrahydroxy-2',8'-bis(4-hydroxyphenyl)spiro[1-benzofuran-2,9'-2,3,4,8-tetrahydrofuro[2,3-h]chromene]-3-one](/img/structure/B12097363.png)



![7-Bromo-3-fluoroimidazo[1,2-a]pyridine-2-carboxylic Acid](/img/structure/B12097386.png)

![2-Cyclopropylmethoxy-3-methyl-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-pyridine](/img/structure/B12097406.png)
![(3R,4S)-4-[3,5-bis(trifluoromethyl)phenyl]-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-3-carboxylic acid](/img/structure/B12097413.png)

![2-[(2-formamido-4-methylsulfanylbutanoyl)amino]-4-methyl-N-(4-nitrophenyl)pentanamide](/img/structure/B12097417.png)
![[2,3,5,6-Tetrafluoro-4-(trifluoromethyl)phenyl]acetonitrile](/img/structure/B12097421.png)

